3-吡啶甲胺 1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine N-oxide derivatives involves several approaches, including the oxidation of pyridine or its derivatives. For example, the synthesis of polynuclear complexes using pyridine N-oxide indicates the versatility of this compound in forming structured materials with specific magnetic behaviors (Ghoshal et al., 2004). Similarly, the synthesis involving N-(2-pyridylmethyl)pyridine-2-methylketimine showcases the compound's role in forming complex structures through C-C bond-forming reactions mediated by metal ions (Padhi & Manivannan, 2006).

Molecular Structure Analysis

The molecular structure of pyridine N-oxide derivatives often features coordination with metal ions, leading to the formation of various polymeric and monomeric complexes. Studies have highlighted structures ranging from infinite 3D networks to monomeric anions with distorted octahedral geometry, demonstrating the flexibility and complexity of these compounds (Binyamin et al., 2006).

Chemical Reactions and Properties

Pyridine N-oxide is known for its participation in a wide range of chemical reactions, including catalytic processes and the formation of pharmaceutical derivatives. Its role in facilitating the synthesis of 1,4-dihydropyridine derivatives through ultrasound wave irradiation highlights its catalytic capabilities (Taheri-Ledari et al., 2019). Additionally, the formation of complexes with lanthanide ions reveals its potential in creating materials with luminescent properties (Zhang et al., 2007).

科学研究应用

合成和结构分析

与 3-吡啶甲胺 1-氧化物密切相关的吡啶-N-氧化物衍生物的一项重要应用涉及多核配合物的合成和结构分析。例如,Ghoshal 等人 (2004) 利用吡啶-N-氧化物作为配体,探索了三个多核钴 (II) 配合物的合成、晶体结构和磁行为。这项研究揭示了具有独特磁性的复杂结构,突出了吡啶-N-氧化物衍生物在开发具有潜在磁性应用的材料中的用途 (Ghoshal et al., 2004).

催化和环境应用

另一个研究领域集中在吡啶-N-氧化物衍生物的催化和环境应用上。Singh 和 Lo (2017) 考察了分级金属氧化物催化降解水溶液中吡啶的性能。他们的工作强调了这些催化剂在去除有毒化合物方面的有效性,表明了潜在的环境净化应用 (Singh & Lo, 2017).

生物活性化合物发现

O'Donnell 等人 (2009) 从球茎蒜中分离出生物活性吡啶-N-氧化物二硫化物,表现出显着的抗菌活性。这项研究说明了吡啶-N-氧化物衍生物的药物和治疗研究潜力,特别是作为开发新型抗菌剂的先导 (O'Donnell et al., 2009).

电化学传感器和能源应用

在电化学传感和能源领域,Özcan 等人 (2017) 使用相关吡啶衍生物的聚合物形式开发了一种一次性、低成本的电化学传感器,用于多巴胺检测。他们的发现突出了吡啶-N-氧化物衍生物在为生物医学应用创建选择性传感器的用途 (Özcan et al., 2017).

癌症的光动力疗法

Zhu 等人 (2019) 描述了吡啶-2-基甲胺与铁 (III) 络合物的形成,证明了其在乳腺癌光动力疗法中的应用。这种创新方法表明了吡啶衍生物在开发针对癌症的治疗策略中的潜力 (Zhu et al., 2019).

安全和危害

属性

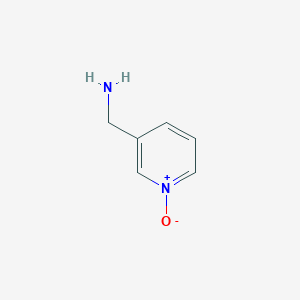

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinemethanamine 1-oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。